

Application of Chrome Azurol S (CAS) Assay for Bacillibactin Detection and Quantification

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Compound of Interest

Compound Name: *Bacillibactin*

Cat. No.: *B1213197*

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Introduction

Bacillibactin is a catecholate-based siderophore produced by various *Bacillus* species, including *Bacillus subtilis* and *Bacillus anthracis*, to scavenge ferric iron (Fe^{3+}) from the environment.[1] Its high affinity for iron makes it a crucial molecule for bacterial survival and virulence, and consequently, a potential target for antimicrobial drug development. The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[2] This application note provides detailed protocols for the use of the CAS assay in the detection and quantification of **bacillibactin**, summarizes quantitative data, and illustrates relevant biological and experimental pathways.

The CAS assay is based on the principle of competition for iron. In the assay reagent, the dye Chrome Azurol S is complexed with Fe^{3+} and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex.[2][3] When a sample containing a siderophore like **bacillibactin** is introduced, the siderophore, having a higher affinity for iron, sequesters the Fe^{3+} from the dye complex. This results in the release of the free CAS dye, causing a color change from blue to orange/yellow, which can be observed qualitatively on an agar plate or measured spectrophotometrically for quantification.[2]

Data Presentation

The quantification of **bacillibactin** production can vary significantly depending on the bacterial strain, culture conditions, and the specific quantification method employed. The following table summarizes representative quantitative data for **bacillibactin** and total siderophore production from different *Bacillus* species.

Bacillus Species	Strain	Culture Conditions	Method	Bacillibactin/Siderophore Concentration	Reference
Bacillus subtilis	LSBS2	Succinate medium, 28 ± 2 °C, 48 h	CAS liquid assay	296 mg/L	
Bacillus anthracis	USAMRIID	Low-iron CTM medium, stationary phase	Not specified	~10 µM (at 37°C)	
Bacillus anthracis	USAMRIID	Low-iron CTM medium, stationary phase	Not specified	~20 µM (at 23°C)	
Bacillus amyloliquefaciens	MBI600	Chemically defined low-iron medium (CDLIM) with 0 µM added Fe ³⁺	CAS liquid assay	~80 SU%	
Bacillus amyloliquefaciens	MBI600	CDLIM with 18.4 µM added Fe ³⁺	CAS liquid assay	~75 SU%	
Bacillus amyloliquefaciens	MBI600	CDLIM with 370 µM added Fe ³⁺	CAS liquid assay	No significant production	

Note: Concentrations are reported in different units (mg/L, µM, and Siderophore Units as a percentage - SU%) and are normalized differently across studies, reflecting the variety of

methodologies in the field. Direct comparisons should be made with caution.

Experimental Protocols

Qualitative Detection of Bacillibactin using CAS Agar Plates

This protocol is adapted from the method described by Schwyn and Neilands (1987) and is used for the visual detection of siderophore production.

a. Preparation of CAS Agar

- Blue Dye Solution:
 - Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 ml of deionized water.
 - Solution 2: Dissolve 0.0027 g of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in 10 ml of 10 mM HCl.
 - Solution 3: Dissolve 0.073 g of HDTMA in 40 ml of deionized water.
 - Slowly mix Solution 1 with Solution 2, then slowly add this mixture to Solution 3 while stirring. The resulting solution will be dark blue. Autoclave and store in a dark, cool place.
- CAS Agar Medium:
 - Prepare a suitable growth medium for *Bacillus* spp. (e.g., Luria-Bertani agar or a minimal medium). Autoclave and cool to approximately 50°C.
 - Aseptically add the sterile Blue Dye Solution to the cooled agar medium at a ratio of 1:9 (e.g., 100 ml of Blue Dye Solution to 900 ml of agar medium).
 - Mix gently to ensure homogeneity without introducing air bubbles.
 - Pour the CAS agar into sterile petri dishes and allow them to solidify.

b. Inoculation and Incubation

- Inoculate the center of the CAS agar plates with a single colony or a small aliquot of a liquid culture of the *Bacillus* strain to be tested.
- Incubate the plates at the optimal growth temperature for the bacterium (e.g., 30-37°C) for 24-72 hours.
- Observe the plates for the formation of a color change from blue to orange or yellow around the bacterial colonies, which indicates siderophore production.

Quantitative Analysis of Bacillibactin using Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophore production in liquid cultures.

a. Preparation of Liquid CAS Assay Solution

The preparation of the Blue Dye Solution is the same as for the CAS agar. This solution serves as the CAS assay solution.

b. Assay Procedure

- Grow the *Bacillus* strain in a suitable iron-limited liquid medium to induce siderophore production.
- Centrifuge the culture to pellet the bacterial cells and collect the cell-free supernatant.
- In a microplate well or a cuvette, mix the cell-free supernatant with the CAS assay solution. A common ratio is 1:1 (e.g., 100 μ l of supernatant and 100 μ l of CAS assay solution).
- As a reference (Ar), mix sterile iron-limited medium with the CAS assay solution in the same ratio.
- Incubate the mixture at room temperature for a specified period (e.g., 20 minutes to a few hours) to allow for the color change to stabilize.

- Measure the absorbance of the sample (A_s) and the reference (A_r) at 630 nm using a spectrophotometer or a microplate reader.
- The quantity of siderophore is often expressed as a percentage of siderophore units (SU), calculated using the following formula:

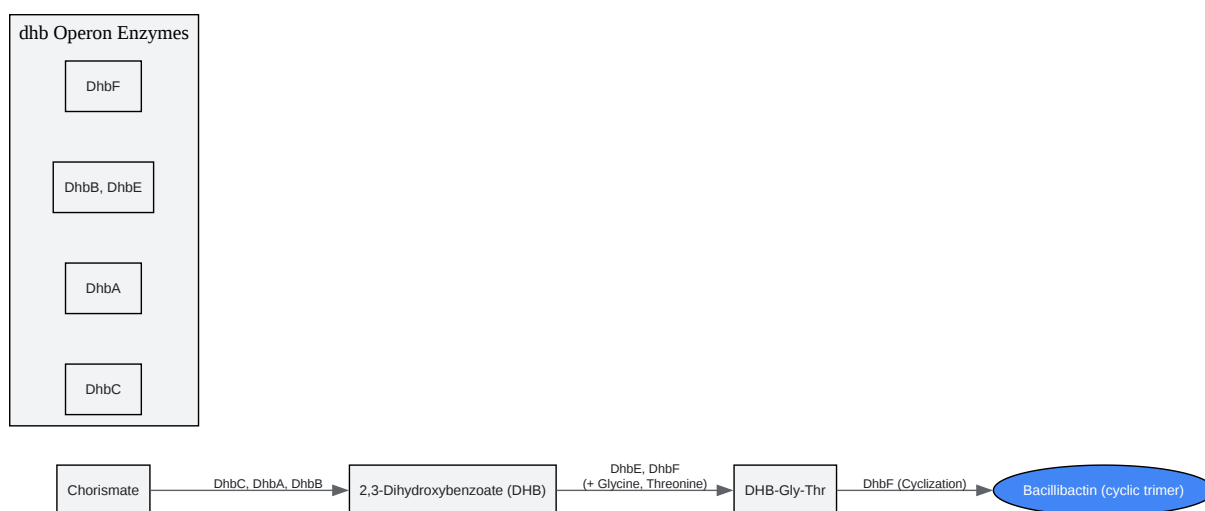
$$\% \text{ Siderophore Units (SU)} = [(A_r - A_s) / A_r] \times 100$$

Where:

- A_r = Absorbance of the reference (medium + CAS solution)
- A_s = Absorbance of the sample (supernatant + CAS solution)

Visualizations

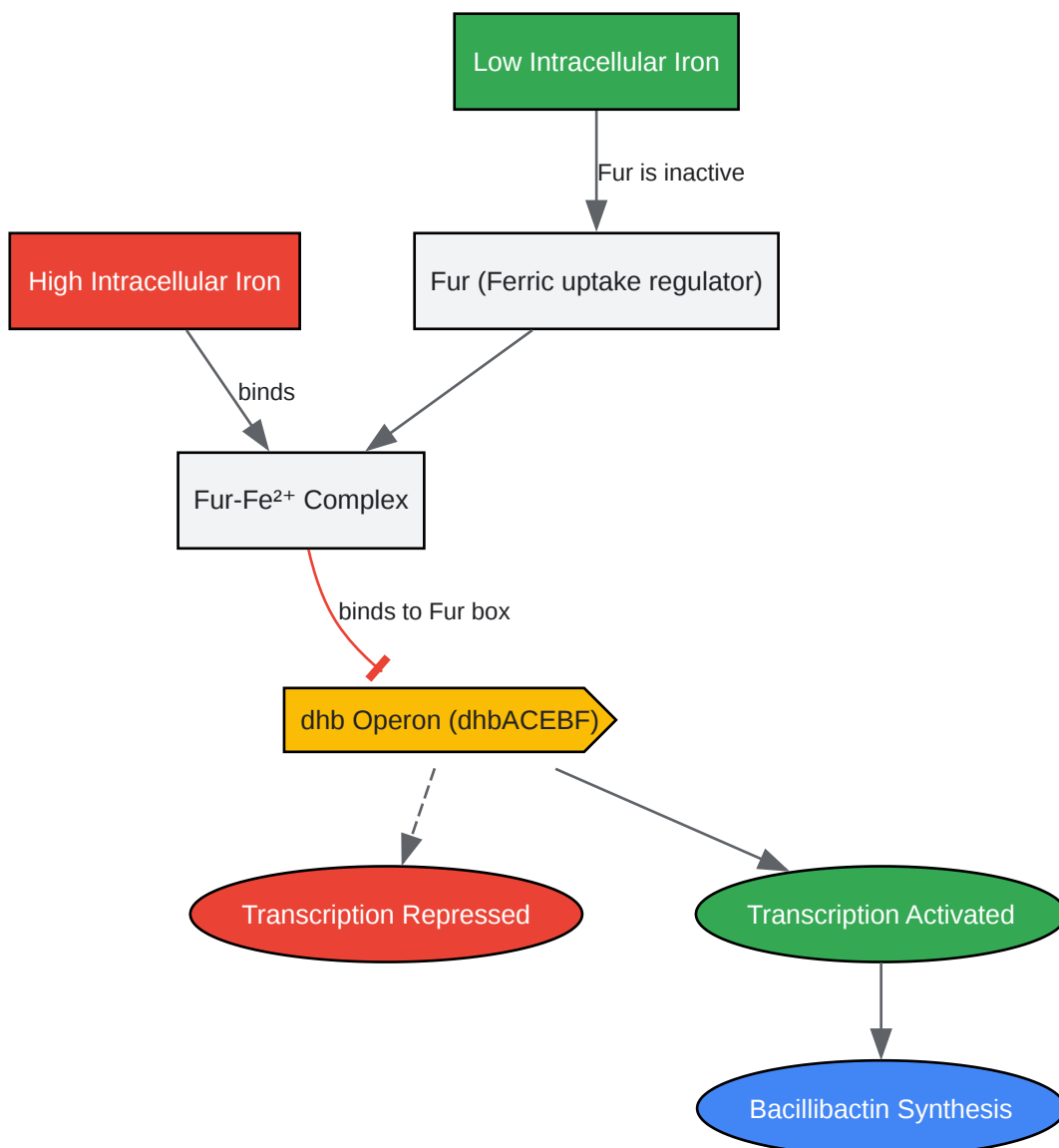
Bacillibactin Biosynthesis Pathway



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Caption: Biosynthetic pathway of **bacillibactin** from chorismate.

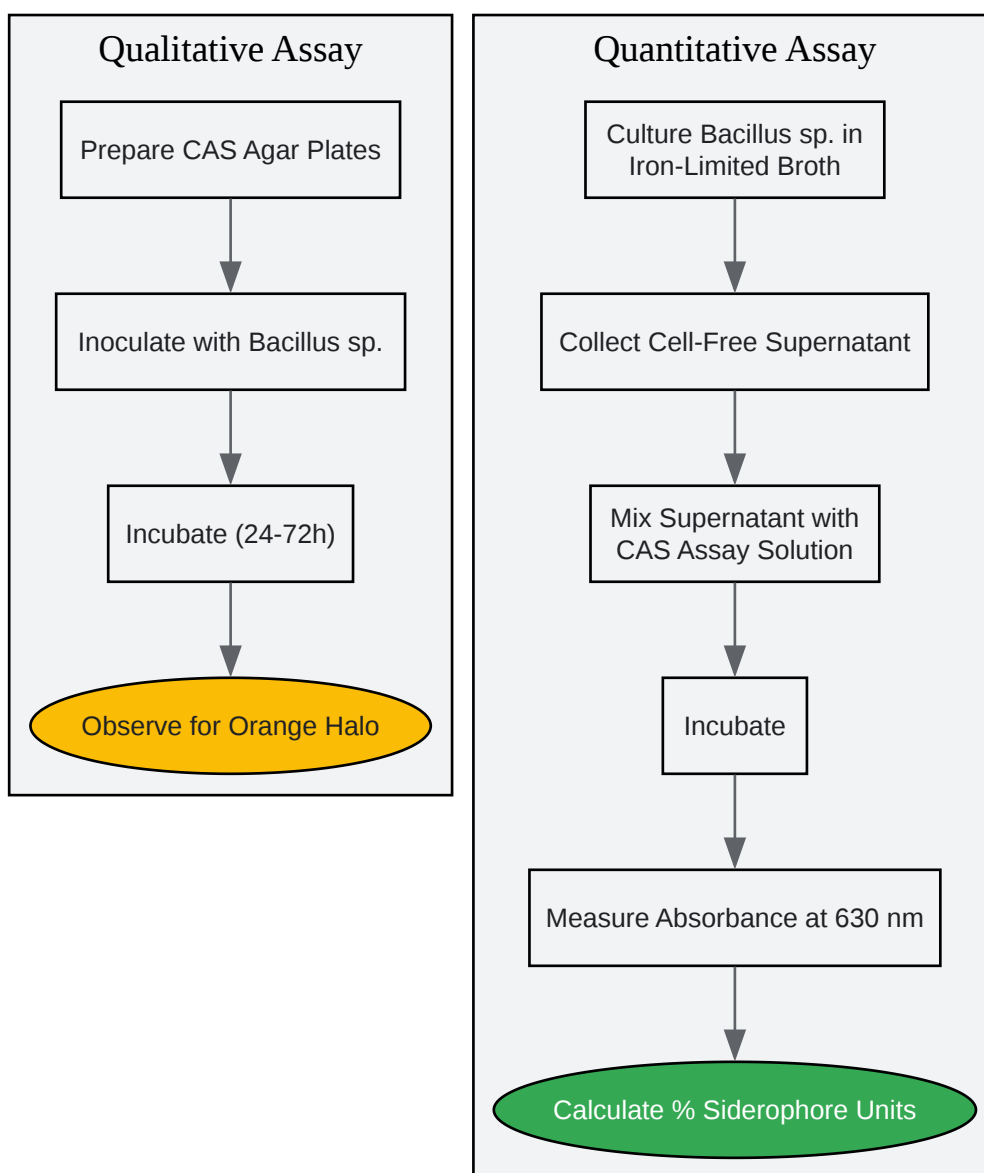
Regulation of Bacillibactin Synthesis



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Caption: Regulation of the *dhb* operon by the Fur protein.

CAS Assay Experimental Workflow



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Caption: Workflow for qualitative and quantitative CAS assays.

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